

Application Notes and Protocols for In Vitro Evaluation of Antifungal Agent 36

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Compound of Interest

Compound Name: *Antifungal agent 36*

Cat. No.: *B7805992*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Antifungal agent 36 is a compound with the molecular formula C14H21NO2 and CAS number 34967-98-1 that has demonstrated activity against Basidiomycetes.^[1] This document provides detailed protocols for the in vitro evaluation of **Antifungal agent 36**'s efficacy using standard mycological assays. The described methods include determination of the minimum inhibitory concentration (MIC), assessment of fungicidal activity through time-kill assays, and evaluation of its effectiveness against fungal biofilms.

Data Presentation

Table 1: In Vitro Susceptibility of Fungal Species to Antifungal Agent 36

Fungal Species	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)	MEC (mg/L)
<i>Ustilago scitaminea</i>			
<i>Tilletia tritici</i>			
<i>Rhizoctonia solani</i>			
<i>Candida albicans</i>			
<i>Aspergillus fumigatus</i>			

MIC_{50/90}: Minimum inhibitory concentration required to inhibit the growth of 50%/90% of isolates. **MEC:** Minimum effective concentration, used for filamentous fungi, representing the lowest concentration that produces aberrant growth.[\[2\]](#)[\[3\]](#) Data to be populated by the researcher.

Table 2: Time-Kill Kinetics of Antifungal Agent 36

Fungal Species	Concentration	Time (h)	Log ₁₀ CFU/mL Reduction
Candida albicans	1x MIC	2	
4			
8			
12			
24			
4x MIC	2		
4			
8			
12			
24			

Data to be populated by the researcher.

Table 3: Anti-Biofilm Activity of Antifungal Agent 36

Fungal Species	Biofilm Age (h)	SMIC ₅₀ (mg/L)	SMIC ₈₀ (mg/L)
Candida albicans	24		
	48		

SMIC_{50/80}: Sessile minimum inhibitory concentration required to reduce biofilm metabolic activity by 50%/80%.[\[3\]](#)[\[4\]](#) Data to be populated by the researcher.

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines.[\[5\]](#)

Objective: To determine the minimum inhibitory concentration (MIC) of **Antifungal agent 36** against planktonic fungal cells.

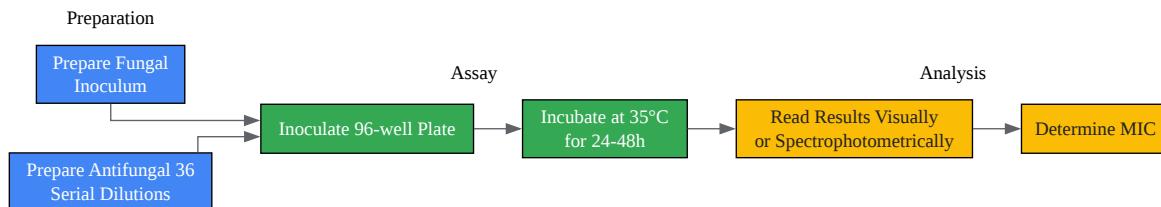
Materials:

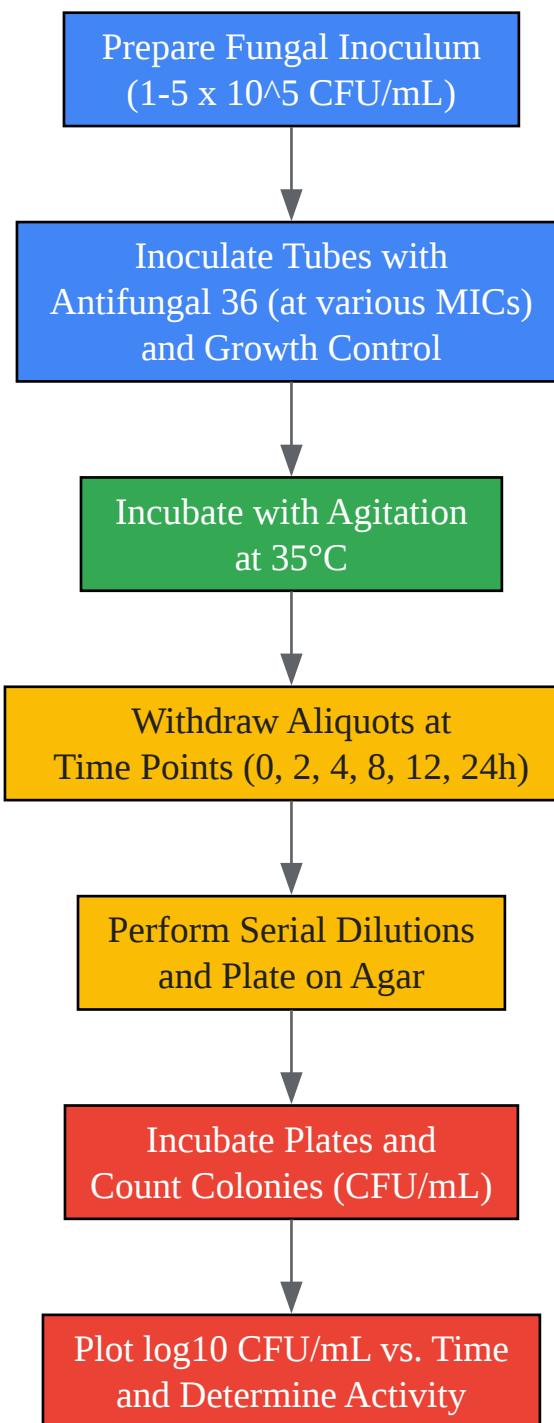
- **Antifungal agent 36**
- Fungal isolates
- RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
- 96-well flat-bottom microtiter plates
- Spectrophotometer
- Incubator (35°C)

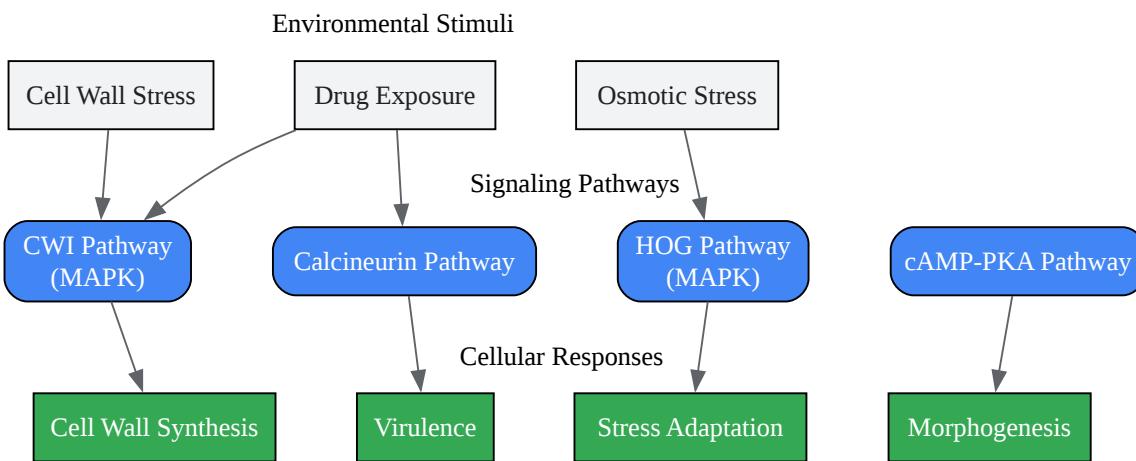
Procedure:

- Preparation of **Antifungal Agent 36**:
 - Prepare a stock solution of **Antifungal agent 36** in a suitable solvent (e.g., DMSO).
 - Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to achieve concentrations ranging from a clinically relevant maximum to a minimum (e.g., 0.03 to 64 mg/L).
- Inoculum Preparation:
 - Culture the fungal isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

- Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL for yeasts).
- Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of $0.5-2.5 \times 10^3$ CFU/mL.[4]
- Assay:
 - Add 100 μ L of each **Antifungal agent 36** dilution to the wells of a 96-well plate.
 - Add 100 μ L of the fungal inoculum to each well.
 - Include a growth control (inoculum without drug) and a sterility control (medium only).
 - Incubate the plates at 35°C for 24-48 hours.
- Reading the MIC:
 - The MIC is the lowest concentration of **Antifungal agent 36** that causes a significant inhibition of growth (typically $\geq 50\%$ reduction) compared to the growth control, determined visually or spectrophotometrically.







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